molecular formula C16H12O B3262805 4-Phenylnaphthalen-1-ol CAS No. 36159-76-9

4-Phenylnaphthalen-1-ol

Cat. No. B3262805
CAS RN: 36159-76-9
M. Wt: 220.26 g/mol
InChI Key: VQWRORYSXGKWSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylnaphthalen-1-ol is a chemical compound that is related to 4-Phenylnaphthalen-1-ylboronic acid . It is a white to very pale yellow crystal or powder . The molecular weight of this compound is 248.09 .


Synthesis Analysis

The synthesis of 4-Phenylnaphthalen-1-ol and its analogs has been achieved through selective cyclization . The common substrates used in the synthesis are ortho-Alkynylarylkenones, which can be prepared by Sonogashira coupling between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives . These precursors are used without purification to construct 2-phenylnaphthalen-1-ol intermediates by treating with (+)-CSA under heating conditions .


Molecular Structure Analysis

The molecular structure of 4-Phenylnaphthalen-1-ol is characterized by its molecular formula C16H12O . The average mass of this compound is 220.266 Da and the mono-isotopic mass is 220.088821 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenylnaphthalen-1-ol have been studied from different perspectives . For instance, a highly diastereoselective dearomatization of naphthalenes via a Pd-catalyzed 1,4-difunctionalization reaction has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylnaphthalen-1-ol include its molecular weight, molecular formula, and its physical form as a crystal or powder . and is stored at refrigerator temperature .

Scientific Research Applications

Photophysics and Photochemistry

  • Photophysics of Acyl and Bis(acyl)phosphine Oxides : A study investigated the photophysics of certain phosphine oxides, using 1-phenylnaphthalene as a selective triplet quencher. This research contributes to our understanding of the photophysics and photochemistry of these compounds (Jockusch et al., 1997).

Safety and Hazards

The safety data sheet for a similar compound, 4-Penten-1-ol, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

4-phenylnaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWRORYSXGKWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylnaphthalen-1-ol
Reactant of Route 2
Reactant of Route 2
4-Phenylnaphthalen-1-ol
Reactant of Route 3
Reactant of Route 3
4-Phenylnaphthalen-1-ol
Reactant of Route 4
Reactant of Route 4
4-Phenylnaphthalen-1-ol
Reactant of Route 5
Reactant of Route 5
4-Phenylnaphthalen-1-ol
Reactant of Route 6
Reactant of Route 6
4-Phenylnaphthalen-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.